2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 878217-77-7
VCID: VC2852511
InChI: InChI=1S/C10H9ClF2N2.ClH/c1-6(11)9-14-7-4-2-3-5-8(7)15(9)10(12)13;/h2-6,10H,1H3;1H
SMILES: CC(C1=NC2=CC=CC=C2N1C(F)F)Cl.Cl
Molecular Formula: C10H10Cl2F2N2
Molecular Weight: 267.1 g/mol

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride

CAS No.: 878217-77-7

Cat. No.: VC2852511

Molecular Formula: C10H10Cl2F2N2

Molecular Weight: 267.1 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride - 878217-77-7

Specification

CAS No. 878217-77-7
Molecular Formula C10H10Cl2F2N2
Molecular Weight 267.1 g/mol
IUPAC Name 2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole;hydrochloride
Standard InChI InChI=1S/C10H9ClF2N2.ClH/c1-6(11)9-14-7-4-2-3-5-8(7)15(9)10(12)13;/h2-6,10H,1H3;1H
Standard InChI Key FJEZQSBLGHOLES-UHFFFAOYSA-N
SMILES CC(C1=NC2=CC=CC=C2N1C(F)F)Cl.Cl
Canonical SMILES CC(C1=NC2=CC=CC=C2N1C(F)F)Cl.Cl

Introduction

Chemical Identity and Structure

Basic Identification

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class of heterocycles. This compound is characterized by its unique structure, which features a benzimidazole core substituted with a chloroethyl group at the 2-position and a difluoromethyl group at the 1-position, existing as a hydrochloride salt. The compound's molecular architecture contributes significantly to its chemical and biological properties, positioning it as an important compound in medicinal chemistry research and pharmaceutical development.

Physical and Chemical Properties

The compound possesses a molecular formula of C10H10Cl2F2N2 with a molecular weight of 267.1 g/mol. It is registered under CAS number 878217-77-7 and is identified by the IUPAC name 2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole;hydrochloride. The structure contains a fused benzene and imidazole ring system, creating the benzimidazole core that serves as the primary scaffold for various biological activities.

Table 1: Physical and Chemical Properties of 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride

PropertyValue
Molecular FormulaC10H10Cl2F2N2
Molecular Weight267.1 g/mol
CAS Number878217-77-7
IUPAC Name2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole;hydrochloride
Standard InChIInChI=1S/C10H9ClF2N2.ClH/c1-6(11)9-14-7-4-2-3-5-8(7)15(9)10(12)13;/h2-6,10H,1H3;1H
Standard InChIKeyFJEZQSBLGHOLES-UHFFFAOYSA-N
SMILESCC(C1=NC2=CC=CC=C2N1C(F)F)Cl.Cl
PubChem Compound ID70700294

Structural Chemistry

Molecular Architecture

The benzimidazole core of the compound consists of a benzene ring fused with an imidazole ring, creating a planar heterocyclic structure with nitrogen atoms at positions 1 and 3. This core structure provides rigidity and specific spatial arrangement of the functional groups, which are critical determinants of its biological activities. The chloroethyl substituent at position 2 introduces a reactive site for potential nucleophilic substitutions, while the difluoromethyl group at position 1 affects the electronic properties of the nitrogen atom, altering the compound's reactivity patterns.

Structural Analysis

The structural features of 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride contribute significantly to its chemical behavior and biological interactions. The difluoromethyl group imparts electron-withdrawing effects that can enhance certain biological activities, as observed in related benzimidazole derivatives . This electron-withdrawing character may influence the basicity of the nitrogen atoms in the imidazole ring, potentially affecting their interactions with biological targets such as enzymes or receptors .

Chemical Reactivity

Reaction Patterns

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride participates in various chemical transformations, serving as both a reagent and a catalyst in organic synthesis. The compound's reactivity is largely determined by the presence of the chloroethyl group, which can undergo nucleophilic substitution reactions, and the difluoromethyl group, which affects the electronic distribution within the molecule. The benzimidazole core also contributes to its reactivity, particularly through the nitrogen atoms that can participate in hydrogen bonding and coordination with metals.

Transformation Capabilities

The compound demonstrates versatility in chemical transformations, allowing for the synthesis of derivatives with modified substituents on the benzimidazole core. These transformations can yield compounds with varying biological and chemical properties, making 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride a valuable intermediate in synthetic organic chemistry. The ability to undergo selective modifications enhances its utility in the development of more complex molecular structures for specific applications.

Biological Activities

Antifungal Activity

The compound has demonstrated antifungal properties, consistent with the general biological profile of benzimidazole derivatives. The difluoromethyl group may enhance this activity by improving the compound's interaction with fungal cellular targets. Structure-activity relationship studies on related benzimidazoles suggest that the electron-withdrawing properties of substituents on the imidazole ring, such as the difluoromethyl group in this compound, can significantly influence antifungal potency .

Structure-Activity Relationships

Influence of Substituents

Structure-activity relationship studies on benzimidazole derivatives provide valuable insights into how structural modifications affect biological activity . For compounds related to 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride, it has been observed that the electron-withdrawing ability of substituents on the imidazole ring correlates with increased potency against certain cell lines . The difluoromethyl group in this compound, being electron-withdrawing, may therefore contribute significantly to its biological activity profile .

Molecular Interactions

The specific molecular interactions of 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride with biological targets are likely influenced by both its structural features and electronic properties. The benzimidazole core can participate in hydrogen bonding and π-stacking interactions with amino acid residues in proteins, while the chloroethyl and difluoromethyl substituents can engage in additional interactions that contribute to binding affinity and specificity .

Applications in Research and Development

Pharmaceutical Research

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride has significant potential in pharmaceutical research, particularly in the development of antimicrobial, antifungal, and potentially anticancer agents. The compound's unique structure and chemical properties make it an interesting candidate for further exploration in medicinal chemistry programs focused on these therapeutic areas. Its ability to serve as a starting point for the synthesis of derivatives with enhanced or modified properties further expands its utility in drug discovery efforts.

Organic Synthesis Applications

In organic synthesis, the compound serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations, particularly through reactions involving the chloroethyl group, enables the synthesis of a diverse array of derivatives with potential applications in both research and industry. This chemical versatility makes it a valuable building block in the creation of libraries of compounds for biological screening and structure-activity relationship studies.

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